4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE
Description
4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE is a complex organic compound that features a unique combination of triazinoindole, thiazole, and furan moieties
Properties
IUPAC Name |
4-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2-(furan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5OS2/c1-2-7-16(8-3-1)13-29-19-10-5-4-9-18(19)21-22(29)26-24(28-27-21)32-15-17-14-31-23(25-17)20-11-6-12-30-20/h1-12,14H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZKIJDFJMFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CSC(=N5)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazinoindole core, followed by the introduction of the benzyl group. The thiazole and furan rings are then constructed through cyclization reactions. The final step involves the formation of the sulfanyl linkage between the triazinoindole and thiazole-furan moieties.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
- 2-[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methyl-2-pyridinyl)acetamide
- 4-{[(5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazono]methyl}-N,N-dimethylaniline
Comparison: Compared to similar compounds, 4-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2-(FURAN-2-YL)-1,3-THIAZOLE stands out due to its unique combination of triazinoindole, thiazole, and furan moieties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
